molecular formula C9H10F6 B8585970 3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene CAS No. 57915-75-0

3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene

Cat. No. B8585970
CAS RN: 57915-75-0
M. Wt: 232.17 g/mol
InChI Key: SYXOINGYRSIWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene is a useful research compound. Its molecular formula is C9H10F6 and its molecular weight is 232.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57915-75-0

Product Name

3-(1,1,2,3,3,3-Hexafluoropropyl)cyclohex-1-ene

Molecular Formula

C9H10F6

Molecular Weight

232.17 g/mol

IUPAC Name

3-(1,1,2,3,3,3-hexafluoropropyl)cyclohexene

InChI

InChI=1S/C9H10F6/c10-7(9(13,14)15)8(11,12)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2

InChI Key

SYXOINGYRSIWTE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexene (2.8 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole), heated at 320° for 4 days in a Pyrex ampoule gave: (i) hexafluoropropene (0.06 g., 0.40 mmole; 4% recovery), (ii) cyclohexene (1.9 g., 23.2 mmole; 67% recovery), b.p. 83°, (iii) a liquid mixture (2.5 g.), b.r. 50°-110°/13 mm. Hg., from which was isolated (preparative g. l. c.) 3-(1,1,2,3,3,3-hexafluoropropyl)-cyclohexene (1.6 g., 6.9 mmole; 63% based on C3F6 consumed). Found: C, 47.0; H, 4.3; F, 48.5%; M (mass spectrometry), 232. C9H10F6 requires C, 46.6; H, 4.3; F, 49.1%; M, 232, b.p. 160°-161° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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